4-(Cyclopentyloxy)thiophene-2-carboxylic acid
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Overview
Description
4-(Cyclopentyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Cyclopentyloxy Group: This step involves the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a thiophene intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
4-(Cyclopentyloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain receptors or enzymes, modulating biological processes such as inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
4-Amide-thiophene-2-carboxyl derivatives: These compounds have shown potential as P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.
Uniqueness: 4-(Cyclopentyloxy)thiophene-2-carboxylic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-cyclopentyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O3S/c11-10(12)9-5-8(6-14-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
FUPDHAVQDYLTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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